N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine
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Overview
Description
N,n-dimethyl-n,n-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as trichloromethyl and thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,n-dimethyl-n,n-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine typically involves the reaction of N,N-dimethyl-1,3-propanediamine with trichloromethyl-substituted thiadiazole derivatives. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the compound while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N,n-dimethyl-n,n-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
N,n-dimethyl-n,n-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,n-dimethyl-n,n-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1,3-propanediamine: A simpler analog with similar structural features but lacking the trichloromethyl and thiadiazolyl groups.
N,N,N-trimethyl-1,3-propanediamine: Another related compound with additional methyl groups on the nitrogen atoms.
Uniqueness
N,n-dimethyl-n,n-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine is unique due to the presence of trichloromethyl and thiadiazolyl groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
50350-58-8 |
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Molecular Formula |
C11H12Cl6N6S2 |
Molecular Weight |
505.1 g/mol |
IUPAC Name |
N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine |
InChI |
InChI=1S/C11H12Cl6N6S2/c1-22(2)4-3-5-23(8-18-6(20-24-8)10(12,13)14)9-19-7(21-25-9)11(15,16)17/h3-5H2,1-2H3 |
InChI Key |
DLMZIQPDKSYCNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(C1=NC(=NS1)C(Cl)(Cl)Cl)C2=NC(=NS2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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